2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-12-7-6-9(15)8-13(12)22(19,20)16-11-5-3-2-4-10(11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMTYWODYMZECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Chloro-2-methoxybenzene
The sulfonyl group is introduced via chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid.
| Reagent | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Chlorosulfonic acid | 60–120°C, 6–9 hours, excess H₂SO₄ | 75–90% | >99.5% | |
| Thionyl chloride | Reflux with SOCl₂, PCl₅ catalyst | 84–91% | 95–96% |
Procedure :
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Sulfonation : 5-Chloro-2-methoxybenzene is reacted with chlorosulfonic acid at 60–120°C for 6–9 hours to form 5-chloro-2-methoxybenzenesulfonic acid.
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Conversion to Sulfonyl Chloride : The sulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux to yield 5-chloro-2-methoxybenzenesulfonyl chloride.
Aminolysis with 2-Aminobenzoic Acid
The sulfonyl chloride intermediate reacts with 2-aminobenzoic acid under basic conditions to form the target compound.
Reagents and Conditions
| Base | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| NaHCO₃ or NaOH | H₂O/CH₃OH | 0–40°C | 70–92% | 95–99.5% | |
| NaH | DMF, THF | −10°C to RT | 84–91% | 96% |
Procedure :
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Deprotonation : 2-Aminobenzoic acid is treated with NaHCO₃ or NaOH to deprotonate the amine.
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Nucleophilic Attack : The sulfonyl chloride reacts with the deprotonated amine at 0–40°C, forming the sulfonamide bond.
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Acidification : The reaction mixture is acidified with HCl to precipitate the product.
Alternative Routes
Multistep Functionalization
Some methods employ sequential functionalization of the benzene ring. For example:
Example :
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Nitration : 5-Chloro-2-methoxybenzene is nitrated to form 5-chloro-2-methoxy-3-nitrobenzene.
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Reduction : Catalytic hydrogenation reduces the nitro group to an amine.
Industrial Scalability
Key optimizations for large-scale production include:
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Process Simplification : Reducing steps from 6–8 to 2–3 by integrating sulfonation and aminolysis.
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Cost Reduction : Using dimethyl terephthalate as a starting material instead of expensive intermediates.
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Yield Improvement : Achieving total yields of 24–75% through optimized molar ratios and reflux conditions.
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Total Yield | 24–75% | 24–75% |
| Molar Ratios | 1:5–8 | 1:5–8 |
| Reaction Time | 6–12 hours | 6–12 hours |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds derived from similar structures. For instance, a study evaluated various derivatives of benzoic acids for their effectiveness against Gram-positive bacteria. Although specific data on 2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is limited, related compounds demonstrated significant inhibition against strains like Staphylococcus aureus and Bacillus subtilis .
Anti-diabetic Applications
Compounds containing sulfonamide groups, including those structurally similar to this compound, have been investigated as potential sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are promising candidates for diabetes treatment due to their ability to lower blood glucose levels by preventing glucose reabsorption in the kidneys .
Case Studies
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial effects of various benzoic acid derivatives, revealing that some exhibited significant inhibition zones against Enterococcus faecium and Staphylococcus aureus. The results suggest that modifications in the benzoic acid structure could enhance antimicrobial potency .
Compound Inhibition Zone (mm) Target Bacteria Compound 3 15 E. faecium Compound 4 10 S. aureus - Diabetes Treatment :
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoic Acid Ring
(a) Positional Isomerism
- 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 327072-94-6): Differs in the position of the sulfonamide group (meta vs. para on the benzoic acid ring).
- 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid (CAS 63421-70-5): Features a para-chlorophenyl group instead of 5-chloro-2-methoxyphenyl. Impact: The absence of methoxy and altered chlorine position reduces electron-donating effects, likely decreasing solubility in polar solvents .
(b) Functional Group Modifications
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen): Replaces the sulfonamide with a phenoxy-nitro group. Impact: Converts the compound into a herbicide (protonema inhibitor) rather than a sulfonamide-based therapeutic agent .
Substituent Variations on the Phenylsulfonyl Moiety
(a) Halogen and Alkoxy Group Differences
- 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid (Compound II in ):
- 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic acid (): Adds bromine and hydroxy groups.
(b) Perfluoroalkyl Modifications
Pharmacological and Agrochemical Analogs
- Chlorimuron-ethyl (CAS 90982-32-4):
- Furosemide (CAS 54-31-9): A loop diuretic with a furfurylamino-sulfamoyl group. Impact: Structural divergence (furan vs.
Comparative Data Table
Research Findings and Implications
- Antibacterial Activity : Sulfonamide derivatives like the target compound exhibit activity by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
- Antitumor Potential: Analogous structures (e.g., compound II in ) show promise in targeting carbonic anhydrases overexpressed in tumors .
- Herbicidal Divergence : Replacement of sulfonamide with sulfonylurea (e.g., chlorimuron-ethyl) shifts mode of action to plant-specific pathways .
Biological Activity
2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative with potential biological applications. Its unique structure, characterized by a sulfonamide group linked to a benzoic acid moiety, suggests various mechanisms of action that could be explored in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H12ClNO5S
- Molecular Weight : 341.77 g/mol
- CAS Number : 61960071
Synthesis
The synthesis of this compound typically involves the sulfonation of 5-chloro-2-methoxyaniline followed by coupling with benzoic acid. Common reaction conditions include the use of sulfonyl chloride derivatives in the presence of bases like pyridine or triethylamine to facilitate the formation of the sulfonamide bond.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable antimicrobial properties .
Enzyme Inhibition
The compound's sulfonamide group is known to interact with various enzymes, potentially acting as an inhibitor. The mechanism involves the formation of hydrogen bonds with active site residues, which can inhibit enzyme activity. This characteristic is particularly relevant in the context of cyclooxygenase (COX) inhibition, where structural similarities suggest potential for anti-inflammatory effects .
Case Studies
- Study on COX Inhibition : A review highlighted the interaction of similar sulfonamide compounds with COX enzymes, indicating that modifications in structure can lead to enhanced selectivity and potency as COX inhibitors. The larger active site of COX-2 compared to COX-1 allows for selective binding of such compounds, which could lead to reduced side effects associated with traditional NSAIDs .
- Antimicrobial Evaluation : A recent study evaluated a series of pyrrole benzamide derivatives and found that structural modifications influenced their antibacterial effectiveness. While not directly tested on this compound, these findings suggest a pathway for exploring its antimicrobial potential through structural optimization .
The biological activity of this compound can be attributed to its dual functionality:
- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with active site residues in target enzymes.
- Aromatic Interactions : The aromatic rings may engage in π-π stacking interactions, enhancing binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
A comparison table highlights the unique features and activities of related compounds:
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| 5-Chloro-2-methoxybenzenesulfonamide | Structure | Antibacterial | 3.12 - 12.5 |
| 2-Chloro-4-(sulfonamide)benzoic acid | Structure | COX Inhibitor | Not specified |
Q & A
Basic: What synthetic routes are recommended for preparing 2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid?
The compound is synthesized via sulfonamide coupling between 5-chloro-2-methoxyphenylsulfonyl chloride and 2-aminobenzoic acid. Key steps include:
- Sulfonylation : React 5-chloro-2-methoxyphenylsulfonyl chloride with 2-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to room temperature .
- Purification : Isolate the product via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- X-ray Crystallography : Determines absolute configuration and bond lengths (e.g., C–S bond at ~1.76 Å, S–N bond at ~1.63 Å) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 370.03) .
Advanced: How can low yields in sulfonamide coupling be addressed during synthesis?
Low yields (e.g., <50%) often arise from incomplete sulfonylation or hydrolysis. Mitigation strategies include:
- Temperature Control : Maintain reaction at 0–5°C during sulfonyl chloride addition to suppress side reactions .
- Moisture Exclusion : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent sulfonyl chloride hydrolysis .
- Catalytic Bases : Add 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the amine .
- Post-Reaction Quenching : Add ice-cold water to precipitate the product rapidly, minimizing degradation .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-cancer efficacy)?
Discrepancies may stem from assay conditions or structural analogs. Approaches include:
- Standardized Assays : Re-evaluate activity under uniform protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to identify critical pharmacophores .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX for anti-cancer activity .
Advanced: How to design derivatives for targeting specific biological pathways (e.g., anti-inflammatory or anti-cancer)?
Derivative design focuses on:
- Bioisosteric Replacement : Substitute the sulfonamide group with phosphonamides or carbamates to modulate solubility and target engagement .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro at the 4-position) to enhance binding to kinase active sites .
- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis releasing the active form .
- In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ in vitro for xenograft models (e.g., colorectal cancer HCT-116) .
Advanced: How to address spectral data discrepancies (e.g., unexpected peaks in NMR)?
Anomalies may arise from impurities or tautomerism. Solutions include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers (e.g., sulfonamide N–S bond rotation) .
- HPLC-MS Purity Check : Ensure >95% purity to exclude contaminants .
Advanced: What experimental design considerations are critical for reproducibility in biological studies?
- Sample Matrix Control : Use continuous cooling to stabilize organic compounds in wastewater or biological samples, preventing degradation during long assays .
- Dose-Response Curves : Test at least six concentrations (e.g., 0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
- Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
Advanced: How to analyze electronic effects of substituents on biological activity?
- Hammett σ Constants : Correlate substituent electronic parameters (e.g., σₚ for chloro, methoxy) with logP and activity .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions .
- Electrochemical Profiling : Cyclic voltammetry to assess redox activity linked to pro-drug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
